molecular formula C7H10N2O B2460733 4-Amino-1,6-dimethylpyridin-2-one CAS No. 5658-83-3

4-Amino-1,6-dimethylpyridin-2-one

Cat. No.: B2460733
CAS No.: 5658-83-3
M. Wt: 138.17
InChI Key: OTJSKSZNESTQBA-UHFFFAOYSA-N
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Description

4-Amino-1,6-dimethylpyridin-2-one is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of amino and methyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethylpyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions . This method offers several advantages, including short reaction times and high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,6-dimethylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1,6-dimethylpyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,6-dimethylpyridin-2-one involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules. The compound’s amino group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,6-dimethylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-amino-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)4-7(10)9(5)2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSKSZNESTQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-83-3
Record name 4-amino-1,6-dimethyl-1,2-dihydropyridin-2-one
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